molecular formula C11H9BrO4 B11822145 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

Cat. No.: B11822145
M. Wt: 285.09 g/mol
InChI Key: HVJWZSYFHWNTIW-UHFFFAOYSA-N
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Description

3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a bromine atom and a propenoic acid group attached to a benzodioxin ring. Benzodioxins are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin.

    Bromination: The benzodioxin ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Propenoic Acid Addition: The brominated benzodioxin is then reacted with propenoic acid or its derivatives under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and purity.

Chemical Reactions Analysis

3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.

    Addition: The propenoic acid group can undergo addition reactions with nucleophiles or electrophiles to form various derivatives.

Scientific Research Applications

3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the propenoic acid group play crucial roles in its biological activity. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

IUPAC Name

3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJWZSYFHWNTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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